1-benzyl-1-isopropyl-3-(1-methyl-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-(1-methylindol-3-yl)-1-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-15(2)23(13-16-9-5-4-6-10-16)20(24)21-18-14-22(3)19-12-8-7-11-17(18)19/h4-12,14-15H,13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPYCCBCBFHDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)NC2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-1-isopropyl-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with benzyl isocyanate and isopropylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1-isopropyl-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-benzyl-1-isopropyl-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-benzyl-1-isopropyl-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
2.1.1 Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (Compound 9e)
- Structure: Contains two 1-methylindole groups linked via a pyrrole core, with a tert-butoxycarbonyl (Boc) protected amino group and an ester substituent.
- Activity: Demonstrated moderate anticancer activity against HOP-92 (non-small cell lung cancer) and SNB-75 (CNS cancer) cell lines in NCI screenings .
- Key Difference : Unlike the urea derivative, this pyrrole-based compound lacks the urea linkage, which may reduce hydrogen-bonding capacity critical for kinase inhibition.
2.1.2 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763)
- Structure : Features a pyrrole-2,5-dione core with a dichlorophenyl group and a 1-methylindole substituent.
- Activity : Glycogen synthase kinase-3 (GSK-3) inhibitor with demonstrated anti-inflammatory and antifibrotic effects in murine models .
- Key Difference : The dione group enables electrophilic reactivity, whereas the urea group in the target compound may engage in different binding modes.
Functional Implications
- Urea vs. Pyrrole/Dione Cores: Urea derivatives often exhibit hydrogen-bond donor/acceptor properties, enhancing interactions with kinases or proteases. Pyrrole and dione cores (e.g., SB216763) may rely on π-π stacking or electrophilic reactivity for target engagement.
- Substituent Effects : The benzyl and isopropyl groups in the target compound could improve lipophilicity and blood-brain barrier penetration compared to the polar ester group in Compound 9e .
Biological Activity
1-Benzyl-1-isopropyl-3-(1-methyl-1H-indol-3-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety, which is known for various biological activities, particularly in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often exhibit activities such as:
- Inhibition of Enzymatic Pathways : Many urea derivatives act as inhibitors for enzymes involved in inflammatory and cancer pathways. For instance, the inhibition of p38 MAPK has been noted in related compounds, suggesting a potential pathway for this compound as well .
- Antimicrobial Activity : Studies have shown that indole derivatives can possess antibacterial properties. The ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis is a common mechanism .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following factors are significant:
| Structural Feature | Impact on Activity |
|---|---|
| Indole Group | Enhances interaction with biological targets |
| Urea Linkage | Critical for binding affinity |
| Benzyl Substitution | Modulates lipophilicity and bioavailability |
| Isopropyl Group | Influences steric hindrance and selectivity |
Biological Activity Data
Recent studies have provided quantitative data regarding the biological activity of similar compounds. For instance, a related study indicated that certain indole-based ureas exhibited IC50 values in the nanomolar range against specific targets such as p38 MAPK .
Case Studies
Several case studies highlight the efficacy of indole-based ureas in various biological contexts:
- Anticancer Activity : A study demonstrated that an indole-derived urea compound showed significant cytotoxic effects against human cancer cell lines, suggesting potential for further development as an anticancer agent .
- Antimicrobial Properties : Research on derivatives similar to this compound revealed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
- Inflammation Modulation : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
